molecular formula C21H32O4 B12558070 2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate CAS No. 148977-02-0

2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate

Cat. No.: B12558070
CAS No.: 148977-02-0
M. Wt: 348.5 g/mol
InChI Key: XBUIZEUBBLDXSY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of 2-hydroxy-3-(4-nonylphenoxy)propanol and acrylic acid. This compound is often used in various industrial applications due to its reactivity and ability to form polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate typically involves the esterification of 2-hydroxy-3-(4-nonylphenoxy)propanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate undergoes various chemical reactions, including:

    Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties for industrial applications.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding alcohol and acid.

    Addition Reactions: The double bond in the acrylic ester moiety can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions across the double bond.

Major Products Formed

    Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions and initiators used.

    Hydrolysis: The hydrolysis of the ester yields 2-hydroxy-3-(4-nonylphenoxy)propanol and acrylic acid.

    Addition Reactions: The addition of nucleophiles or electrophiles to the double bond results in the formation of substituted derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and sealants.

    Biology: The compound can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: Research into the compound’s potential as a drug carrier or as part of a controlled release system for therapeutic agents is ongoing.

    Industry: The compound is used in the production of specialty polymers and resins for various industrial applications, including automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery systems, the compound’s ester bonds may be hydrolyzed in the presence of enzymes or under specific pH conditions, leading to the controlled release of the encapsulated drug.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenoxypropyl acrylate: Similar in structure but with a phenoxy group instead of a nonylphenoxy group.

    Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester: Another ester with different substituents on the propyl group.

Uniqueness

2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate is unique due to the presence of the nonylphenoxy group, which imparts specific hydrophobic properties and enhances the compound’s compatibility with certain polymers and resins. This makes it particularly useful in applications requiring water resistance and durability.

Properties

CAS No.

148977-02-0

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

[2-hydroxy-3-(4-nonylphenoxy)propyl] prop-2-enoate

InChI

InChI=1S/C21H32O4/c1-3-5-6-7-8-9-10-11-18-12-14-20(15-13-18)24-16-19(22)17-25-21(23)4-2/h4,12-15,19,22H,2-3,5-11,16-17H2,1H3

InChI Key

XBUIZEUBBLDXSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(COC(=O)C=C)O

Origin of Product

United States

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